molecular formula C10H18O2 B1625270 2,3-Decanedione CAS No. 3848-26-8

2,3-Decanedione

Cat. No. B1625270
CAS RN: 3848-26-8
M. Wt: 170.25 g/mol
InChI Key: WIOUGFYMCDRKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Decanedione is an alpha-diketone.

Scientific Research Applications

  • Dental Resin Composites : 2,3-Decanedione derivatives, such as 2,3-butanedione, have been explored as photosensitizers for dental resin composites. These compounds could potentially enhance the physical properties of dental resins, offering alternatives to traditional photosensitizers like camphorquinone (Sun & Chae, 2000).

  • Chemical Inhibition Studies : Research on 2,3-butanedione monoxime, a related compound, has revealed its potential as an inhibitor in biological systems, particularly in nonmuscle myosins, suggesting a role in understanding cellular mechanics and pharmaceutical development (Forer & Fabian, 2005).

  • Fingerprint Analysis : 1,2-indanedione, a structurally similar compound to 2,3-Decanedione, has been optimized for use as a fingermark reagent on porous surfaces. This research contributes to forensic science, offering improved methods for criminal investigation (Wallace-Kunkel et al., 2007).

  • Spectroscopic Studies : Investigations into the spectroscopic properties of 2,3-butanedione (diacetyl) at low temperatures have provided insights into the molecular structure and behavior of this compound, which can be significant in understanding its reactivity and interactions in various chemical processes (Gómez-Zavaglia & Fausto, 2003).

  • Flavor Chemistry : Synthesis and characterization of compounds like 2,3-octanedione, which possess a milk-like smell, illustrate the application of 2,3-Decanedione derivatives in flavor and fragrance chemistry, an important aspect of food science and consumer products (Xi-min, 2007).

  • Catalysis Research : Research has been conducted on the regioselectivity of hydrogenation of compounds like 1-phenyl-1,2-propanedione on platinum catalysts, providing valuable insights for the field of catalysis, particularly in enantioselective synthesis (Nieminen et al., 2007).

properties

CAS RN

3848-26-8

Product Name

2,3-Decanedione

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

decane-2,3-dione

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(12)9(2)11/h3-8H2,1-2H3

InChI Key

WIOUGFYMCDRKCA-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C(=O)C

Canonical SMILES

CCCCCCCC(=O)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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